molecular formula C10H13BrClNO2 B2568094 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride CAS No. 2470436-76-9

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2568094
CAS No.: 2470436-76-9
M. Wt: 294.57
InChI Key: NQUSNNQBJNBCQV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride is a small-molecule scaffold featuring a four-membered azetidine ring substituted with a 4-bromo-2-methoxyphenyl group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research. Its molecular formula is C₁₀H₁₃BrClNO₂ (inferred from analogs in ), with a molecular weight of approximately 298.08 g/mol (calculated).

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUSNNQBJNBCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride is synthesized through various chemical reactions, often involving the coupling of azetidine derivatives with aromatic compounds. The compound's structure is characterized by the presence of an azetidine ring and a brominated methoxyphenyl group, which contribute to its unique properties.

Biological Activities

Research indicates that 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown antiproliferative effects against breast cancer cell lines, particularly MCF-7 cells. The compound's mechanism may involve the destabilization of microtubules, similar to other known anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For example, it has been explored as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is relevant in the context of pain management and inflammation .

Therapeutic Applications

Given its biological activities, 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride holds promise for therapeutic applications in several areas:

Pain Management

Due to its role as a MAGL inhibitor, this compound may be developed into a therapeutic agent for managing pain and inflammatory conditions. The modulation of endocannabinoid levels through MAGL inhibition could provide relief from chronic pain syndromes .

Cancer Treatment

The antiproliferative properties suggest that this compound could be utilized in cancer therapy, either alone or in combination with other chemotherapeutic agents. Its ability to affect microtubule dynamics positions it as a potential candidate for further development in oncology .

Case Study 1: Antiproliferative Effects

A study conducted on the effects of various azetidine derivatives, including 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride, demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

In another investigation focusing on MAGL inhibitors, the compound was synthesized and tested alongside other derivatives. The results showed promising inhibition rates, supporting its potential use in treating conditions related to endocannabinoid signaling .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant antiproliferative effects
Enzyme InhibitionReversible MAGL inhibitor
Potential UsePain management

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs include:

  • Phenyl ring substituents : Position and type of halogen (Br, Cl), electron-donating (methoxy), or electron-withdrawing (trifluoromethyl) groups.
  • Core heterocycle : Azetidine (4-membered) vs. pyrrolidine (5-membered).
  • Additional functional groups : Hydroxyethyl, amines, or ester linkages.
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₁₀H₁₃BrClNO₂* ~298.08 4-Bromo-2-methoxyphenyl Azetidine
3-(4-Bromophenyl)azetidin-3-ol hydrochloride C₉H₁₁BrClNO 264.54 4-Bromophenyl Azetidine
3-(4-Chlorophenyl)azetidine hydrochloride C₉H₁₁Cl₂N 204.10 4-Chlorophenyl Azetidine
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl C₁₀H₁₁ClF₃NO 253.65 3-Trifluoromethylphenyl Azetidine
(1S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine HCl C₉H₁₃BrClNO 266.57 4-Bromo-2-methoxyphenyl Ethanamine

Sources: .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. Methoxy groups (target compound) enhance polarity compared to methyl or chloro substituents .
  • Lipophilicity : Bromine’s larger atomic size increases lipophilicity versus chlorine (). The trifluoromethyl group () further elevates logP values, affecting membrane permeability.
  • Stability : Azetidine’s ring strain may increase reactivity compared to pyrrolidine derivatives (), influencing shelf life and metabolic stability.

Biological Activity

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound, characterized by the presence of a bromine atom and a methoxy group, has been evaluated for various biological effects, particularly in cancer research and enzyme interactions.

  • Molecular Formula : C10H13BrClNO2
  • Molecular Weight : 276.58 g/mol
  • Structure : The compound consists of an azetidine ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant biochemical effects. The compound's mechanism may involve:

  • Enzyme Inhibition : Binding to and inhibiting key enzymes involved in metabolic pathways.
  • Receptor Interaction : Modulating receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that related azetidine derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization. These effects have been observed in various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values ranging from 0.075 µM to 0.620 µM indicate significant antiproliferative effects .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Compound AMCF-70.075
Related Compound BMDA-MB-2310.620

Enzyme Interactions

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific enzymes makes it a valuable tool for biochemical research, particularly in understanding metabolic processes and drug design .

Case Studies

  • Antiproliferative Effects :
    A study demonstrated that azetidine derivatives, including those with methoxy and bromo substitutions, exhibited varying degrees of cytotoxicity against several cancer cell lines. The research highlighted the importance of substituent groups in enhancing or diminishing biological activity .
  • Mechanistic Insights :
    In silico studies have suggested that the binding affinity of these compounds at the colchicine-binding site on tubulin is crucial for their anticancer activity, indicating potential pathways for drug development targeting microtubule dynamics .

Q & A

Q. What established synthetic routes are available for 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol hydrochloride, and how are intermediates purified?

Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, the azetidine ring can be formed via cyclization of a β-amino alcohol precursor under acidic conditions. Intermediates are purified using recrystallization (e.g., ethanol/water mixtures) or reversed-phase HPLC to achieve >95% purity, as demonstrated in similar azetidine hydrochloride syntheses . Critical steps include controlling reaction temperature (e.g., 0–5°C for cyclization) and inert atmosphere handling to prevent degradation.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and azetidine ring integrity. Aromatic protons (4-Bromo-2-methoxyphenyl) appear as distinct doublets in δ 6.8–7.5 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine.
  • HPLC : C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical for research-grade material) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal diffraction with SHELXL refinement is recommended .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; desiccants (silica gel) should be used. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of the azetidine ring?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018 for refinement) provides precise bond angles and torsion angles. For example, the azetidine ring’s puckering parameters (Cremer-Pople) can distinguish between envelope or twist conformations. WinGX or ORTEP-3 GUI visualizes thermal ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What strategies address discrepancies in purity assessments between HPLC and elemental analysis?

  • Orthogonal Validation : Combine HPLC (C18 and phenyl-hexyl columns) with ion chromatography to detect counterion (Cl⁻) consistency.
  • Elemental Analysis : Adjust for hygroscopicity by pre-drying samples. A >0.3% deviation from theoretical C/H/N values warrants re-purification .
  • Mass Balance : Use thermogravimetric analysis (TGA) to account for solvent residues or hydrate formation.

Q. How do the bromo and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the para position serves as a leaving group for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The methoxy group at the ortho position directs electrophilic substitutions (e.g., nitration) to specific positions. Computational studies (DFT) predict activation barriers for these reactions, which can be validated experimentally via kinetic monitoring .

Q. How to design degradation studies to profile the compound’s stability under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • Analytical Monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., dehydrohalogenation or ring-opening byproducts).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated (40°C/75% RH) data .

Q. How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base) due to ionic dissociation. Crystallinity is improved, as evidenced by sharper DSC melting endotherms (~90–95°C for the salt). Salt formation also stabilizes the azetidine ring against hydrolysis in polar solvents .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) for structure solution from twinned data, common in azetidine derivatives .
  • Synthetic Optimization : Design of Experiments (DoE) can optimize reaction yields by varying solvent polarity (e.g., THF vs. DMF) and catalyst loading .
  • Data Contradictions : Resolve NMR/MS mismatches by acquiring 2D spectra (COSY, HSQC) or using isotopic labeling .

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